4-Methoxy-1H-indole-3-carboxylic acid

CAS No.: 203937-50-2

Cat. No.: VC3749383

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203937-50-2 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 4-methoxy-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | CWWWWJZMLMUDIM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C(=CN2)C(=O)O |

| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)C(=O)O |

Introduction

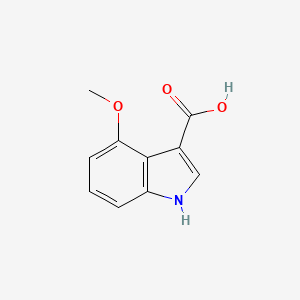

Chemical Structure and Properties

4-Methoxy-1H-indole-3-carboxylic acid is an indole derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . The compound is characterized by the following properties:

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 203937-50-2 |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 4-methoxy-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)11-5-6(10(12)13)7/h2-5,11H,1H3,(H,12,13) |

| Storage Conditions | Room temperature |

The molecular structure contains an indole core with a methoxy substituent at position 4 and a carboxylic acid group at position 3. This structural arrangement contributes to its unique chemical reactivity and biological properties .

Synthesis Methods

Synthetic Routes

The synthesis of 4-Methoxy-1H-indole-3-carboxylic acid can be approached through various pathways. One established method involves the transformation of 4-methoxy-1H-indole-2-carboxylic acid via decarboxylation followed by carboxylation at the 3-position .

Another synthetic approach utilizes copper in quinoline under reflux conditions, as described in the synthesis of related compounds such as 4-methoxyindole:

-

Starting with the appropriate carboxylic acid precursor

-

Refluxing with copper powder in freshly distilled quinoline for 2 hours

-

Cooling and filtering through celite

-

Adjusting the pH of the filtrate to 4 with concentrated hydrochloric acid

-

Extracting with ethyl acetate

Applications in Research and Industry

4-Methoxy-1H-indole-3-carboxylic acid has numerous applications across multiple fields:

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable enhancement of drug efficacy and specificity in medicinal chemistry applications .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor interactions. These applications provide valuable insights into cellular mechanisms and potential therapeutic targets, contributing to the understanding of biological processes at the molecular level .

Natural Product Synthesis

The compound plays a significant role in the synthesis of natural products, facilitating the discovery of new bioactive compounds with medicinal properties. This application is particularly important in the development of novel therapeutic agents inspired by naturally occurring molecules .

Material Science Applications

In material science, 4-Methoxy-1H-indole-3-carboxylic acid finds applications in developing organic materials, including polymers and coatings. The unique chemical properties of this compound contribute to enhanced material performance in various industrial applications .

Analytical Chemistry

The compound is utilized as a standard in analytical methods, aiding in the quantification and characterization of complex mixtures in various samples. This application is essential for quality control and research purposes in pharmaceutical and chemical industries .

Research Findings and Biological Activities

Structure-Activity Relationships

The structural features of 4-Methoxy-1H-indole-3-carboxylic acid, particularly the position of the methoxy and carboxylic acid groups, contribute significantly to its biological activities. The indole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.

Preparation of Stock Solutions for Research

For research applications, proper preparation of stock solutions is essential. The following table provides guidelines for preparing stock solutions of 4-Methoxy-1H-indole-3-carboxylic acid at various concentrations:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.2307 mL | 26.1534 mL | 52.3067 mL |

| 5 mM | 1.0461 mL | 5.2307 mL | 10.4613 mL |

| 10 mM | 0.5231 mL | 2.6153 mL | 5.2307 mL |

When preparing stock solutions, it is recommended to select the appropriate solvent according to the solubility of the compound. Once prepared, the solution should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-Methoxy-1H-indole-3-carboxylic acid exist, including:

-

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid (CAS No. 1313042-98-6)

-

4-methoxy-1H-indole-3-carboxylic acid amide (CAS No. 69312059)

-

4-Methoxy-1H-indole-6-carboxylic acid (CAS No. 40990-53-2)

These analogs differ in their substitution patterns and functional groups, which contribute to variations in their chemical properties and biological activities.

Comparative Properties

The 1-butyl-4-methoxy derivative has a higher molecular weight of 247.29 g/mol compared to the parent compound due to the addition of the butyl group at the N-1 position. This modification affects the compound's lipophilicity, potentially enhancing its membrane permeability for certain biological applications.

Quality Control and Research Considerations

For research applications, high-purity 4-Methoxy-1H-indole-3-carboxylic acid with purity exceeding 98% is typically required . Researchers should carefully consider the following factors when working with this compound:

-

Source reliability and purity certification

-

Appropriate storage conditions to maintain compound integrity

-

Solvent selection for optimal dissolution

-

Potential interference with assay systems

-

Stability under experimental conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume